2-(Benzylamino)-5-nitrobenzoic acid

Vue d'ensemble

Description

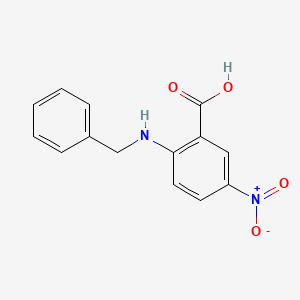

2-(Benzylamino)-5-nitrobenzoic acid is an organic compound that features both an amino group and a nitro group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 2-amino benzoic acid to introduce the nitro group at the 5-position. This is followed by the protection of the amino group and subsequent benzylation to introduce the benzylamino group at the 2-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzylamino)-5-nitrobenzoic acid undergoes various chemical reactions including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Conversion of the nitro group to a carboxylic acid.

Reduction: Formation of 2-(Benzylamino)-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Potential

Recent studies have indicated that 2-(Benzylamino)-5-nitrobenzoic acid derivatives can target anti-apoptotic proteins, such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. These proteins are validated therapeutic targets, and compounds designed from this scaffold have shown equipotent binding to these proteins, leading to promising anticancer activities. For instance, the compound has been evaluated for its ability to inhibit cell survival pathways in lymphoma cell lines, providing a foundation for developing dual inhibitors that could enhance treatment efficacy against cancer resistance mechanisms .

1.2 Alzheimer's Disease Research

The compound has also been investigated for its potential in treating Alzheimer's disease. A series of derivatives were synthesized to act as multi-target-directed ligands against cholinesterase and β-secretase enzymes. One notable derivative demonstrated significant inhibitory potency against acetylcholinesterase and β-secretase, indicating that modifications of this compound could lead to effective candidates for Alzheimer's treatment by addressing both symptomatic and disease-modifying targets .

Synthetic Applications

2.1 Catalytic Role

this compound serves as a catalyst in various amination reactions, facilitating the formation of new amine compounds through reactions with aldehydes or ketones. This catalytic property is essential in organic synthesis, allowing for the development of complex molecules that could have pharmaceutical applications .

2.2 Synthesis of Derivatives

The compound's structure allows for the synthesis of numerous derivatives that can be tailored for specific biological activities. Researchers have explored modifications to enhance selectivity and potency against targeted enzymes, leading to a library of compounds with varied therapeutic potentials .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Benzylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-nitrobenzoic acid: Lacks the benzylamino group but shares the nitro and amino functionalities.

2-(Methylamino)-5-nitrobenzoic acid: Similar structure but with a methyl group instead of a benzyl group.

2-(Benzylamino)-4-nitrobenzoic acid: Similar structure but with the nitro group at the 4-position instead of the 5-position.

Uniqueness

2-(Benzylamino)-5-nitrobenzoic acid is unique due to the presence of both the benzylamino and nitro groups at specific positions on the benzoic acid core. This unique arrangement allows for specific interactions and reactivity that are not observed in similar compounds. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Activité Biologique

2-(Benzylamino)-5-nitrobenzoic acid, with the CAS number 107946-93-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzylamino group attached to a nitro-substituted benzoic acid. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O4 |

| Molecular Weight | 272.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 107946-93-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes that play critical roles in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Binding : It may interact with receptor sites, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its role as a potential anticancer agent.

- Study Findings : In vitro assays showed significant inhibition of cell proliferation in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases.

- Mechanism : By inhibiting specific signaling pathways associated with inflammation, such as NF-kB activation, the compound can reduce the production of inflammatory mediators .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Action : Another investigation focused on the compound's effects on macrophage activation. The results demonstrated a significant decrease in TNF-alpha production upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-(benzylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGCQAEHPDHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.